molecular formula C12H24N2O B13301987 2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide

2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide

Cat. No.: B13301987
M. Wt: 212.33 g/mol
InChI Key: CSXHSZHKDLYHNV-UHFFFAOYSA-N
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Description

2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide is an organic compound with the molecular formula C12H24N2O It is known for its unique structure, which includes a cyclohexyl ring substituted with dimethyl groups and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide typically involves the reaction of 3,3-dimethylcyclohexylamine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified using techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide
  • N,N-dimethyl-2-(cyclohexylamino)acetamide
  • 2-(cyclohexylamino)-N,N-dimethylacetamide

Uniqueness

2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide is unique due to its specific structural features, such as the presence of the 3,3-dimethylcyclohexyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

2-[(3,3-dimethylcyclohexyl)amino]-N,N-dimethylacetamide

InChI

InChI=1S/C12H24N2O/c1-12(2)7-5-6-10(8-12)13-9-11(15)14(3)4/h10,13H,5-9H2,1-4H3

InChI Key

CSXHSZHKDLYHNV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)NCC(=O)N(C)C)C

Origin of Product

United States

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